molecular formula C24H20N3P B14442968 Tetraphenylphosphanium azide CAS No. 79180-81-7

Tetraphenylphosphanium azide

Cat. No.: B14442968
CAS No.: 79180-81-7
M. Wt: 381.4 g/mol
InChI Key: ITOYNCDYUKLCET-UHFFFAOYSA-N
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Description

Tetraphenylphosphanium azide is a chemical compound that features a tetraphenylphosphanium cation and an azide anion. This compound is known for its unique properties and applications in various fields of scientific research. The tetraphenylphosphanium cation is a large, lipophilic molecule, while the azide anion is a highly reactive species known for its nucleophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium azide can be synthesized through a reaction between tetraphenylphosphanium chloride and sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azide anion.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphanium azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide anion can participate in nucleophilic substitution reactions, replacing halide ions in organic compounds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products:

    Substitution Reactions: Alkyl azides.

    Reduction Reactions: Primary amines.

    Cycloaddition Reactions: Triazoles.

Scientific Research Applications

Tetraphenylphosphanium azide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tetraphenylphosphanium azide primarily involves the reactivity of the azide anion. The azide anion is a strong nucleophile that can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne, facilitated by a copper(I) catalyst.

Comparison with Similar Compounds

    Sodium Azide: Commonly used in nucleophilic substitution reactions.

    Benzyl Azide: Used in organic synthesis and bioconjugation.

    Azidomethylphosphonium Compounds: Similar reactivity with different cationic structures.

Properties

CAS No.

79180-81-7

Molecular Formula

C24H20N3P

Molecular Weight

381.4 g/mol

IUPAC Name

tetraphenylphosphanium;azide

InChI

InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1

InChI Key

ITOYNCDYUKLCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-]

Origin of Product

United States

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